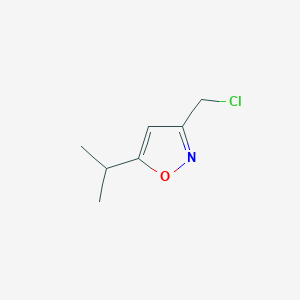

3-(Chloromethyl)-5-isopropylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(chloromethyl)-5-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAJDIZLJMKLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649342 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018128-18-1 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 Chloromethyl 5 Isopropylisoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 3-position of the isoxazole (B147169) ring is analogous to a benzylic halide in its reactivity. The chlorine atom is a good leaving group, and the adjacent isoxazole ring can stabilize the transition state of an SN2 reaction, making this site highly susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The displacement of the chloride by nitrogen-based nucleophiles is a straightforward and efficient method for introducing amino functionalities. libretexts.org This reaction typically proceeds via an SN2 mechanism and can be accomplished with a wide range of primary and secondary amines. Research on analogous 3-alkyl(aryl)-5-chloromethylisoxazoles demonstrates that treatment with amines such as dimethylamine (B145610) or morpholine (B109124) leads to the formation of the corresponding aminomethyl derivatives. researchgate.net The reaction is generally carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of base and solvent depends on the nucleophilicity and steric hindrance of the amine.

These amination reactions are crucial for building libraries of compounds, as the resulting aminomethylisoxazoles can exhibit a range of biological activities or serve as intermediates for further elaboration.

Table 1: Representative Amination Reactions This table is based on analogous reactions with 3-alkyl(aryl)-5-chloromethylisoxazoles.

| Nucleophile | Reagents/Conditions | Product |

| Dimethylamine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-((Dimethylamino)methyl)-5-isopropylisoxazole |

| Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., Methanol) | 3-((Morpholino)methyl)-5-isopropylisoxazole |

| Piperidine | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 3-((Piperidin-1-yl)methyl)-5-isopropylisoxazole |

Thioether Formation and Subsequent Oxidations

In a similar fashion to amination, sulfur-based nucleophiles readily displace the chloride to form thioethers. Reactions of 3-chloromethyl-5-aryl-isoxazoles with various sodium thiolates, such as sodium phenylthiolate, benzylthiolate, and furfurylthiolate, proceed smoothly in methanol (B129727) to yield the corresponding thioether derivatives. researchgate.net This method provides a direct route to introduce a diverse range of aryl or alkylthio groups onto the isoxazole scaffold.

The resulting thioethers are themselves valuable synthetic intermediates. They can undergo subsequent oxidation to produce sulfoxides or sulfones, which are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond acceptors. The oxidation can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. Mild and chemoselective oxidation to the sulfoxide can be achieved using reagents like hydrogen peroxide catalyzed by scandium triflate (Sc(OTf)₃). organic-chemistry.org More forceful oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can be used to achieve complete oxidation to the sulfone.

Table 2: Thioether Formation from 3-(Chloromethyl)-5-isopropylisoxazole This table is based on analogous reactions with 3-chloromethyl-5-arylisoxazoles.

| Nucleophile (Thiolate) | Reagents/Conditions | Product (Thioether) |

| Sodium Phenylthiolate | Methanol, RT | 5-Isopropyl-3-((phenylthio)methyl)isoxazole |

| Sodium Benzylthiolate | Methanol, RT | 3-((Benzylthio)methyl)-5-isopropylisoxazole |

| Sodium Ethanethiolate | Methanol, RT | 3-((Ethylthio)methyl)-5-isopropylisoxazole |

Halogen Exchange Reactions and their Synthetic Utility

The Finkelstein reaction provides a classic and effective method for halogen exchange, converting an alkyl chloride or bromide into a more reactive alkyl iodide. wikipedia.org This SN2 reaction is typically performed by treating the alkyl chloride with a solution of sodium iodide in acetone. byjus.comunacademy.com The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone, from the reaction mixture according to Le Chatelier's principle. jk-sci.com

Applying this to this compound would yield 3-(Iodomethyl)-5-isopropylisoxazole. This transformation is synthetically useful because the carbon-iodine bond is weaker and iodide is a better leaving group than chloride. Consequently, the resulting iodomethyl derivative is significantly more reactive towards nucleophiles, allowing for substitutions that may be sluggish or unsuccessful with the starting chloromethyl compound. This enhanced reactivity makes it a valuable intermediate for the synthesis of more complex derivatives.

The introduction of an azide (B81097) group is another important nucleophilic substitution reaction. Treating this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) results in the formation of 3-(Azidomethyl)-5-isopropylisoxazole. This SN2 reaction is typically efficient and provides a versatile product.

The azidomethyl group is a valuable functional handle for several reasons. It can be readily reduced to a primary amine, providing an alternative route to the aminomethyl derivative that avoids potential over-alkylation issues seen in direct amination. More significantly, the azide group is a key participant in Huisgen 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the efficient and specific conjugation of the isoxazole moiety to a wide variety of alkyne-containing molecules, including biomolecules, polymers, and fluorescent tags.

Electrophilic Aromatic Substitution on the Isoxazole Ring System

The isoxazole ring, while being a five-membered heterocycle with two heteroatoms, possesses aromatic character and can undergo electrophilic aromatic substitution, albeit with reactivity that is highly dependent on the substituents present. In this compound, the C4 position is the only unsubstituted carbon on the ring and is therefore the primary site for electrophilic attack. The isopropyl group at the C5 position is an electron-donating group, which activates the ring towards electrophilic attack, while the chloromethyl group at C3 is weakly deactivating.

Nitration is a representative example of this reactivity. Studies on the nitration of similarly substituted isoxazoles, such as 3-methyl-5-phenylisoxazole, have shown that the reaction with nitric acid in acetic anhydride (B1165640) under mild conditions selectively yields the 4-nitro derivative. researchgate.net Other nitrating systems, such as a mixture of nitric acid and sulfuric acid, can also be used. semanticscholar.org By analogy, this compound is expected to react at the C4 position to yield 3-(Chloromethyl)-5-isopropyl-4-nitroisoxazole. Other electrophilic substitution reactions, such as halogenation (e.g., with ICl, Br₂, or NBS), are also expected to occur selectively at the C4 position, providing key intermediates for further functionalization. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com For the isoxazole ring system, these reactions typically require a halide or triflate substituent directly on the ring to act as the electrophilic partner. The parent compound, this compound, lacks such a handle on the ring itself.

However, a highly effective strategy for further functionalization involves a two-step sequence that combines the reactions discussed previously. First, an electrophilic halogenation reaction can be performed to introduce a bromine or iodine atom at the C4 position of the isoxazole ring, as described in section 3.2. This generates a 4-halo-3-(chloromethyl)-5-isopropylisoxazole intermediate.

This halogenated intermediate is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org Research has shown that 4-iodo and 5-bromoisoxazoles couple efficiently with a range of aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.nettandfonline.com This approach allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents at the C4 position, leading to highly functionalized, trisubstituted isoxazole derivatives that would be difficult to access by other means.

Table 3: Representative Suzuki-Miyaura Coupling of a 4-Iodoisoxazole Intermediate This table outlines a potential synthetic sequence starting from this compound.

| Boronic Acid | Catalyst/Ligand | Base/Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane | 3-(Chloromethyl)-5-isopropyl-4-phenylisoxazole |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ / Toluene | 3-(Chloromethyl)-5-isopropyl-4-(4-methoxyphenyl)isoxazole |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / DMF | 3-(Chloromethyl)-4-(thiophen-2-yl)-5-isopropylisoxazole |

Transformations of the Isoxazole Ring System to Other Heterocycles

The isoxazole ring, while aromatic, can undergo a variety of ring-opening and rearrangement reactions under specific conditions, allowing for its conversion into other valuable heterocyclic structures. These transformations often proceed via reductive cleavage of the weak N-O bond, which unmasks a more reactive intermediate species.

One of the most well-documented transformations is the conversion of isoxazoles into pyrazoles . This is typically achieved through a two-step sequence starting with the reductive cleavage of the isoxazole ring. Hydrogenolysis, often employing a catalyst such as Raney nickel, opens the ring to form a β-enaminoketone intermediate. tandfonline.com Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to cyclization, yielding the corresponding pyrazole. tandfonline.com This method provides a reliable pathway from a 3,5-disubstituted isoxazole to a 3,5-disubstituted pyrazole. More direct, single-step transformations have also been developed using transition metal catalysis, such as with Ni(0) complexes, which can directly convert isoxazoles into the corresponding pyrazoles. organic-chemistry.org

Another significant transformation is the conversion of isoxazoles into pyridines . This can be accomplished through an inverse electron-demand hetero-Diels-Alder reaction. rsc.org In this process, the isoxazole acts as the diene component, reacting with an electron-rich dienophile such as an enamine. The reaction is typically promoted by a Lewis acid like titanium tetrachloride (TiCl₄) and yields a substituted pyridine (B92270) in a highly regioselective manner. rsc.org The reaction proceeds through a [4+2] cycloaddition to form an unstable oxaza-[2.2.1]-bicyclic intermediate, which then undergoes ring-opening and subsequent elimination and reduction to afford the final pyridine product. rsc.org

The following table summarizes key transformations applicable to the isoxazole core.

| Starting Heterocycle | Key Reagents | Resulting Heterocycle |

| Isoxazole | 1. Raney Nickel (H₂) 2. Hydrazine hydrate (N₂H₄·H₂O) | Pyrazole tandfonline.com |

| Isoxazole | Ni(0) catalyst | Pyrazole organic-chemistry.org |

| Isoxazole | Enamine, TiCl₄, Ti powder | Pyridine rsc.org |

These transformations highlight the utility of the isoxazole ring as a latent synthon for other important heterocyclic systems, providing pathways to structural diversity.

Chemo- and Regioselectivity in Multi-functionalized Isoxazole Reactivity

The presence of multiple reactive sites in this compound—namely the chloromethyl side chain, the C-H bond at the 4-position, and the N-O bond of the ring—raises important questions of selectivity in its chemical reactions.

Chemoselectivity refers to the preferential reaction of one functional group over others. In this compound, the primary site of reactivity for many nucleophilic reagents is the chloromethyl group. This carbon is highly electrophilic and susceptible to Sₙ2 reactions. Studies on analogous 3-(chloromethyl)-5-arylisoxazoles have shown that various nucleophiles, including phenols, thiols, and amines, react exclusively at the chloromethyl carbon to displace the chloride ion, leaving the isoxazole ring intact. researchgate.net This high degree of chemoselectivity allows for the straightforward introduction of a wide array of functionalities at the 3-position side chain without disturbing the core heterocycle. researchgate.net

Regioselectivity becomes critical in reactions that target the isoxazole ring itself. The C4-proton of 3,5-disubstituted isoxazoles is known to be acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), to generate a C4-lithiated intermediate. academie-sciences.fr This nucleophilic species can then react with various electrophiles, allowing for the regioselective functionalization of the 4-position. For instance, direct fluorination of the C4 position has been achieved by treating the lithiated isoxazole with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr This demonstrates that under the appropriate conditions, reactivity can be precisely directed to the C4 position of the ring, overriding the reactivity of the side chain.

The choice of reagents and reaction conditions is therefore paramount in directing the outcome of a reaction with multi-functionalized isoxazoles.

| Reagent Type | Target Site | Reaction Type | Selective Outcome |

| Nucleophiles (e.g., R-O⁻, R-S⁻, R₂NH) | -CH₂Cl group | Nucleophilic Substitution (Sₙ2) | Selective functionalization of the side chain researchgate.net |

| Strong Base (e.g., n-BuLi) followed by Electrophile (e.g., NFSI) | C4-H of the isoxazole ring | Deprotonation followed by Electrophilic Attack | Regioselective functionalization at the C4-position academie-sciences.fr |

| Reducing Agents (e.g., H₂/Raney Ni) | N-O bond of the isoxazole ring | Reductive Ring Cleavage | Transformation of the heterocyclic core tandfonline.com |

This controlled selectivity makes this compound a versatile building block for the synthesis of more complex and functionally diverse molecules.

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Chloromethyl 5 Isopropylisoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of isoxazole (B147169) derivatives, offering unambiguous information about the carbon-hydrogen framework and the relative orientation of substituents.

¹H NMR spectroscopy provides valuable information about the electronic environment of protons within a molecule. For 3-(Chloromethyl)-5-isopropylisoxazole, the spectrum is expected to show distinct signals corresponding to the isoxazole ring proton, the chloromethyl group, and the isopropyl substituent.

Isoxazole Ring Proton (H-4): The single proton on the isoxazole ring typically appears as a singlet in the aromatic region, generally around δ 6.0-6.5 ppm. sciarena.com Its specific chemical shift can be influenced by the electronic effects of the substituents at positions 3 and 5.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group at the C-3 position are expected to resonate as a sharp singlet further downfield than typical alkyl protons, usually in the range of δ 4.5-5.2 ppm, due to the deshielding effect of the adjacent chlorine atom and the isoxazole ring. sciarena.com

Isopropyl Protons (-CH(CH₃)₂): The isopropyl group at the C-5 position gives rise to two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton typically appears around δ 3.0-3.5 ppm, while the methyl protons are found further upfield, around δ 1.2-1.5 ppm.

The coupling constant (J) between the methine and methyl protons of the isopropyl group is typically in the range of 6.0-7.0 Hz, which is a characteristic value for vicinal coupling in acyclic systems. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isoxazole H-4 | ~ 6.0 - 6.5 | Singlet (s) | N/A |

| Chloromethyl (-CH₂Cl) | ~ 4.5 - 5.2 | Singlet (s) | N/A |

| Isopropyl (-CH) | ~ 3.0 - 3.5 | Septet (sept) | ~ 6.0 - 7.0 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the isoxazole ring are particularly diagnostic.

Isoxazole Ring Carbons (C-3, C-4, C-5): These carbons resonate in the aromatic region of the spectrum. C-3 and C-5, being attached to heteroatoms and substituents, typically appear at lower fields (δ 160-175 ppm). The C-4 carbon, bonded to a hydrogen, is generally found at a higher field (δ 100-110 ppm). nih.gov Substituent effects can cause significant variations in these shifts. nih.gov

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is deshielded by the electronegative chlorine atom and typically resonates in the range of δ 40-50 ppm.

Isopropyl Carbons (-CH(CH₃)₂): The methine carbon (-CH) of the isopropyl group is expected around δ 25-35 ppm, while the two equivalent methyl carbons (-CH₃) will appear further upfield, typically between δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C-5 | ~ 170 - 175 |

| Isoxazole C-3 | ~ 160 - 165 |

| Isoxazole C-4 | ~ 100 - 110 |

| Chloromethyl (-CH₂Cl) | ~ 40 - 50 |

| Isopropyl (-CH) | ~ 25 - 35 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It would show correlations between the H-4 signal and the C-4 signal, the -CH₂Cl proton signal and its corresponding carbon signal, and the isopropyl proton signals with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-4 bond) connectivity between protons and carbons. sdsu.eduprinceton.edu Crucial correlations for confirming the substituent positions would include:

A cross-peak between the chloromethyl protons (-CH₂Cl) and the C-3 of the isoxazole ring.

Cross-peaks between the isopropyl methine proton (-CH) and both C-5 and C-4 of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For a derivative with more complex substituents, NOESY can help determine the relative stereochemistry and preferred conformation by showing through-space correlations.

The conformational flexibility and dynamic behavior of isoxazole derivatives can be investigated using advanced NMR techniques, often in conjunction with computational methods like molecular dynamics (MD) simulations. nih.govmdpi.comacs.org For this compound derivatives, these studies might focus on the rotational barriers around the single bonds connecting the substituents to the isoxazole ring. Variable-temperature (VT) NMR experiments can provide information on the energy barriers between different conformers, while MD simulations can offer insights into the dynamic behavior and stability of the molecule in different environments. nih.govmdpi.com

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure of crystalline materials, providing information that is complementary to single-crystal X-ray diffraction. rsc.orgscispace.com For this compound derivatives, ssNMR can be used to:

Identify and characterize different polymorphic forms, which may have distinct physical properties.

Determine the number of crystallographically inequivalent molecules in the unit cell by observing the number of distinct resonances for each carbon or nitrogen site.

Differentiate between isomers. For example, 13C{14N} ssNMR experiments can function as an "attached nitrogen test," allowing for the straightforward differentiation of isoxazole and oxazole (B20620) isomers based on the number of 13C signals with direct C-N bonds. iastate.edu

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an (M+2)⁺˙ peak approximately one-third the intensity of the M⁺˙ peak.

Key fragmentation pathways for isoxazoles often involve the cleavage of the heterocyclic ring. bohrium.com Expected fragmentation for this compound could include:

Loss of a chlorine radical (·Cl) to give an [M - Cl]⁺ ion.

Loss of the chloromethyl radical (·CH₂Cl) to give an [M - CH₂Cl]⁺ ion.

Cleavage of the isopropyl group.

Ring cleavage to produce characteristic nitrile and ketene (B1206846) fragments. bohrium.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₁₀ClNO)

| Ion | Proposed Structure / Loss |

|---|---|

| [M]⁺˙ | Molecular Ion |

| [M-Cl]⁺ | Loss of Chlorine radical |

| [M-CH₂Cl]⁺ | Loss of Chloromethyl radical |

| [M-C₃H₇]⁺ | Loss of Isopropyl radical |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Chloromethyl)-5-phenylisoxazole |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of newly synthesized compounds like this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the exact molecular formula from the measured mass.

For this compound (C₇H₁₀ClNO), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is often coupled with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures. vedomostincesmp.ru

Fragmentation Pathways and Mechanism Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In an MS/MS experiment, a precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. acs.org

The fragmentation of isoxazole rings is well-studied and often involves characteristic losses that provide structural insights. nih.govacs.org Common fragmentation pathways for isoxazole derivatives include the cleavage of the weak N-O bond, which can initiate a cascade of rearrangements and further fragmentation. researchgate.net For this compound, the fragmentation pattern would be expected to show losses corresponding to its specific substituents.

Expected Fragmentation Pathways:

Loss of a chlorine radical (•Cl): Leading to the formation of a [M-Cl]⁺ ion.

Loss of the chloromethyl group (•CH₂Cl): Resulting in an ion corresponding to the 5-isopropylisoxazole core.

Loss of the isopropyl group (•C₃H₇): Generating a fragment corresponding to the 3-(chloromethyl)isoxazole (B1366078) moiety.

Cleavage of the isoxazole ring: This can lead to characteristic fragments resulting from the loss of small neutral molecules like carbon monoxide (CO) or acetonitrile (B52724) (CH₃CN), which helps to confirm the presence of the isoxazole core. acs.org

The study of these fragmentation pathways allows for detailed structural elucidation and can be used to differentiate between isomers that might have identical molecular weights. nih.govacs.org

Ionization Techniques (e.g., ESI, EI) and their Application to Isoxazole Derivatives

The choice of ionization technique in mass spectrometry is crucial and depends on the analyte's properties and the information desired. fiveable.me

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive fragmentation. youtube.com EI mass spectra are highly reproducible and serve as a "fingerprint" for a compound, which can be compared against spectral libraries for identification. fiveable.me For a relatively small and volatile molecule like this compound, EI-MS would provide a detailed fragmentation pattern useful for structural confirmation. researchgate.net

Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly useful for analyzing larger, polar, or thermally labile molecules. fiveable.meyoutube.com ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. nih.gov It is the method of choice when mass spectrometry is coupled with liquid chromatography (LC-MS). chromatographyonline.com For isoxazole derivatives, ESI would be used to accurately determine the molecular weight and to serve as the ion source for subsequent MS/MS fragmentation studies. vedomostincesmp.ru

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and stereochemistry. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformation

To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of the compound is required. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com

For this compound, an SC-XRD analysis would provide an unambiguous confirmation of its molecular structure. researchgate.net It would yield precise measurements of all bond lengths and angles, confirming the planarity of the isoxazole ring and the geometry of the chloromethyl and isopropyl substituents. scispace.com If the molecule were chiral, SC-XRD would be the definitive method to determine its absolute configuration. ox.ac.uknih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. researchgate.net For derivatives of isoxazole, these interactions can include:

Hydrogen Bonds: Although a classic hydrogen bond donor is absent in this compound, weak C-H···O and C-H···N interactions involving the isoxazole ring atoms are possible and often observed in related structures. nih.govmdpi.com

Halogen Bonds: The chlorine atom of the chloromethyl group can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen or nitrogen of a neighboring isoxazole ring.

π-π Stacking: Interactions between the planar isoxazole rings of adjacent molecules can also contribute to the stability of the crystal structure. iucr.org

Analysis of these interactions provides insight into the solid-state properties of the compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov These techniques are complementary and are used to identify the functional groups present in a compound. mdpi.com The spectrum for this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the isoxazole ring and its substituents. researchgate.net

A plausible assignment of the fundamental vibrational modes can be made by comparison with related isoxazole structures. acs.orgsciarena.com

Interactive Table of Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (isopropyl) | Stretching | 2970 - 2870 | IR, Raman |

| C=N (isoxazole) | Stretching | 1650 - 1590 | IR, Raman |

| C=C (isoxazole) | Stretching | 1580 - 1480 | IR, Raman |

| C-H (isopropyl) | Bending | 1470 - 1365 | IR |

| N-O (isoxazole) | Stretching | 1420 - 1380 | IR |

| C-O (isoxazole) | Stretching | 1260 - 1180 | IR |

| C-Cl (chloromethyl) | Stretching | 800 - 600 | IR |

This combination of advanced analytical techniques provides a comprehensive characterization of this compound, from its elemental composition and connectivity to its three-dimensional structure and vibrational properties.

Characteristic Absorption Bands for Isoxazole Ring and Substituents

The infrared spectrum of an isoxazole derivative is a composite of absorption bands arising from the heterocyclic ring and its substituents. The isoxazole ring itself presents a unique fingerprint region characterized by several distinct vibrations.

The key stretching vibrations for the isoxazole ring include C=N, C=C, N-O, and C-O modes. Studies on various isoxazole compounds have identified peaks for N-O stretching around 1153 cm⁻¹, C-N stretching near 1276 cm⁻¹, and C-O stretching at approximately 1068 cm⁻¹. rjpbcs.com Other investigations have noted aromatic C=C nucleus bands around 1515 cm⁻¹. nih.gov The aromatic C-H stretching vibrations from the isoxazole ring typically appear at higher wavenumbers, such as 3007 cm⁻¹. researchgate.net

The substituents on the this compound molecule also give rise to characteristic absorption bands. The isopropyl group is identified by its aliphatic C-H stretching and bending vibrations. The chloromethyl group introduces a C-Cl stretching vibration, which is typically found in the lower frequency region of the spectrum.

The following table summarizes the characteristic absorption bands expected for this compound based on data from related structures.

| Functional Group/Moiety | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Source(s) |

| Isoxazole Ring C-H | Stretching | ~3007 | researchgate.net |

| Isopropyl Group C-H | Stretching (Asymmetric & Symmetric) | 2975-2870 | General IR Data |

| Isoxazole Ring C=N | Stretching | ~1276 | rjpbcs.com |

| Isoxazole Ring C=C | Stretching | ~1515 | nih.gov |

| Isoxazole Ring N-O | Stretching | ~1153 | rjpbcs.com |

| Isoxazole Ring C-O | Stretching | ~1068 | rjpbcs.com |

| Chloromethyl Group C-Cl | Stretching | 800-600 | General IR Data |

Analysis of Functional Group Vibrations

A detailed analysis of the vibrational modes provides deeper insight into the molecular structure. Each functional group in this compound exhibits specific stretching and bending vibrations that can be assigned in the infrared spectrum.

Isoxazole Ring Vibrations : The vibrations within the five-membered isoxazole ring are complex and coupled. The key stretching vibrations are those of the C=N, N-O, and C-O bonds. rjpbcs.com The N-O stretching vibration is a particularly characteristic feature of the isoxazole system. In addition to stretching, in-plane and out-of-plane bending vibrations of the ring C-H bond contribute to the spectrum.

Isopropyl Group Vibrations : The isopropyl substituent is characterized by strong aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Furthermore, characteristic C-H bending vibrations for the methyl (CH₃) and methine (CH) groups appear in the 1470-1365 cm⁻¹ region.

Chloromethyl Group Vibrations : The CH₂Cl group attached to the isoxazole ring at position 3 has several distinct vibrational modes. These include symmetric and asymmetric C-H stretching of the methylene (B1212753) (CH₂) group. The most characteristic vibration for this substituent is the C-Cl stretch, which typically appears in the 800-600 cm⁻¹ range. The exact position can be influenced by the electronic environment of the heterocyclic ring.

The following table details the primary functional group vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

| C-H (Aromatic, Isoxazole) | Stretching | ~3007 | researchgate.net |

| C-H (Aliphatic, Isopropyl) | Stretching | 2975-2870 | General IR Data |

| C=N (Isoxazole) | Stretching | ~1276 | rjpbcs.com |

| N-O (Isoxazole) | Stretching | ~1153 | rjpbcs.com |

| C-O (Isoxazole) | Stretching | ~1068 | rjpbcs.com |

| C-H (Aliphatic) | Bending | 1470-1365 | General IR Data |

| C-Cl | Stretching | 800-600 | General IR Data |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the analysis and purification of synthesized isoxazole derivatives. Techniques range from simple, rapid methods for monitoring reaction progress to high-resolution methods for final purity confirmation and isolation.

Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of reactions that synthesize isoxazole derivatives and to get a preliminary assessment of product purity. derpharmachemica.com A common stationary phase for this purpose is silica (B1680970) gel. iaea.orgnih.gov

Column Chromatography is the standard method for the purification and isolation of isoxazole compounds from reaction mixtures. derpharmachemica.comnih.gov By packing a column with an adsorbent like silica gel and eluting with an appropriate solvent system (e.g., mixtures of n-hexane and ether), the target compound can be separated from starting materials, byproducts, and other impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. It is employed to confirm the purity of the final synthesized isoxazole compounds. derpharmachemica.com

Supercritical Fluid Chromatography (SFC) has been successfully applied for the preparative enantioseparation of certain 3-carboxamido-5-aryl isoxazole molecules. nih.gov This advanced technique, using a polysaccharide-based stationary phase, is particularly useful for resolving stereoisomers. nih.gov

The following table summarizes the chromatographic techniques applicable to isoxazole derivatives.

| Chromatographic Technique | Stationary Phase | Application | Source(s) |

| Thin-Layer Chromatography (TLC) | Silica Gel | Reaction monitoring, Purity check | derpharmachemica.comiaea.orgnih.gov |

| Column Chromatography | Silica Gel | Purification, Isolation | derpharmachemica.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Varies | Purity assessment | derpharmachemica.com |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based (e.g., Chiralpak® AD-H) | Preparative enantioseparation | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 3 Chloromethyl 5 Isopropylisoxazole and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study isoxazole (B147169) derivatives to understand their geometry, electronic properties, and reactivity. researchgate.netnih.govresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(Chloromethyl)-5-isopropylisoxazole, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds, such as the bond connecting the isopropyl group to the isoxazole ring and the bond of the chloromethyl group. This analysis is crucial as the molecule's reactivity and interaction with other molecules can be dependent on its preferred conformation. researchgate.net The energy differences between various conformers are typically small, and the global minimum energy conformer represents the most probable structure. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated) Note: These are theoretical values for a representative optimized structure. Actual experimental values may vary.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| O1-N2 | 1.415 |

| N2-C3 | 1.310 |

| C3-C4 | 1.420 |

| C4-C5 | 1.365 |

| C5-O1 | 1.350 |

| C3-C(H2)Cl | 1.510 |

| C-Cl | 1.780 |

| C5-C(H)(CH3)2 | 1.520 |

| Bond Angles (°) | |

| C5-O1-N2 | 109.5 |

| O1-N2-C3 | 108.0 |

| N2-C3-C4 | 115.0 |

| C3-C4-C5 | 104.5 |

| C4-C5-O1 | 103.0 |

| N2-C3-C(H2)Cl | 118.0 |

| C4-C5-C(H)(CH3)2 | 125.0 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. multidisciplinaryjournals.com

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For isoxazole derivatives, DFT calculations are routinely used to determine these energy levels and predict their electronic behavior. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 6.25 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. irjweb.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. rsc.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites prone to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms of the isoxazole ring, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and, significantly, the carbon atom of the chloromethyl group, highlighting its susceptibility to nucleophilic substitution reactions. irjweb.comresearchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

A high electrophilicity index indicates a good electrophile, while high chemical softness suggests higher reactivity. nih.govnih.gov These descriptors are instrumental in comparing the reactivity of different isoxazole analogues. researchgate.net

Table 3: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.50 |

| Electron Affinity (A) | 1.25 |

| Chemical Potential (μ) | -4.375 |

| Chemical Hardness (η) | 3.125 |

| Global Softness (S) | 0.16 eV⁻¹ |

| Electrophilicity Index (ω) | 3.06 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nist.gov The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.gov

This analysis allows for the assignment of specific vibrational modes (e.g., stretching, bending) to observed spectral bands, confirming the molecule's structure and the presence of key functional groups. nist.gov For this compound, key vibrational modes would include the C-Cl stretching, C=N stretching of the isoxazole ring, and C-H stretching and bending of the isopropyl and chloromethyl groups. scirp.org

Table 4: Selected Calculated Vibrational Frequencies for this compound and Their Assignments

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| C-H stretch (isopropyl) | 3050 | 2928 | 2850-3000 |

| C=N stretch (isoxazole ring) | 1655 | 1589 | 1550-1650 |

| C=C stretch (isoxazole ring) | 1590 | 1526 | 1450-1550 |

| C-H bend (isopropyl) | 1485 | 1426 | 1370-1470 |

| C-O-N stretch (isoxazole ring) | 1280 | 1229 | 1200-1300 |

| C-Cl stretch | 750 | 720 | 650-800 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Studies

While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a given environment (e.g., in a solvent or interacting with a biological target). mdpi.com

For this compound, MD simulations can:

Explore Conformational Space: Sample a wide range of conformations beyond the minimum-energy structure found by DFT, providing a more realistic representation of the molecule's flexibility and shape in solution.

Study Solvation Effects: Analyze the interactions between the molecule and solvent molecules (e.g., water), revealing how solvation influences its structure and dynamics.

Investigate Intermolecular Interactions: Simulate the binding of the molecule to a receptor or enzyme active site, helping to understand the stability of the complex and the key interactions involved. nih.govnih.gov

MD simulations are essential for bridging the gap between static molecular structures and dynamic biological or chemical processes, offering deeper insight into the molecule's function and mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new or untested compounds, thereby guiding the design of more potent analogues.

In the study of isoxazole derivatives, QSAR has been employed to elucidate the structural requirements for various biological activities, such as anti-inflammatory and antibacterial effects. For instance, a study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles developed a QSAR model to predict their anti-inflammatory activity. nih.gov The model demonstrated a strong correlation between the observed and predicted activity, indicating its robustness and predictive power. nih.gov Such models often utilize a range of descriptors, including quantum chemical, topological, and chemical parameters, to build a comprehensive relationship. chalcogen.ro

The development of a QSAR model typically involves several steps:

Data Set Selection : A series of isoxazole analogues with experimentally determined biological activities is compiled.

Descriptor Calculation : Various molecular descriptors are calculated for each compound in the series. These can include electronic properties (like HOMO/LUMO energies), steric properties (like molar refractivity), and hydrophobicity (like LogP). chalcogen.ronih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR) or genetic function algorithms (GFA), are used to generate a mathematical equation linking the descriptors to the biological activity. nih.govufv.br

Model Validation : The predictive ability of the model is rigorously tested using both internal (e.g., cross-validation) and external validation techniques to ensure its reliability. chalcogen.ronih.gov

A successful QSAR model not only predicts the activity of novel compounds but also provides insights into the mechanism of action by highlighting which structural features are most influential. For example, a QSAR study might reveal that electron-withdrawing groups at a specific position on the isoxazole ring enhance activity, guiding medicinal chemists to synthesize derivatives with this feature. nih.govijpca.org The ultimate goal is to streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

In Silico Drug-likeness and ADME Prediction for Isoxazole-based Compounds

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico (computer-based) methods are now routinely used in the early stages of drug discovery to predict these properties, helping to identify compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. researchgate.net These predictive studies are crucial for isoxazole-based compounds to assess their potential as therapeutic agents.

Drug-likeness and Physicochemical Properties

A key initial assessment is "drug-likeness," which evaluates whether a compound has physicochemical properties compatible with being an orally active drug. This is often guided by rules such as Lipinski's Rule of Five. ukaazpublications.comresearchgate.net In silico tools like SwissADME are frequently used to calculate these properties for isoxazole derivatives. nih.govfrontiersin.org Studies have shown that many novel isoxazole derivatives comply with Lipinski's rule, suggesting good potential for oral bioavailability. researchgate.netfrontiersin.orgresearchgate.net

The table below shows a typical output from an in silico ADME prediction for a hypothetical series of isoxazole compounds.

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski Violations | GI Absorption | BBB Permeant |

| Isoxazole-1 | 345.8 | 3.94 | 2 | 4 | 0 | High | Yes |

| Isoxazole-2 | 412.5 | 4.21 | 1 | 5 | 0 | High | Yes |

| Isoxazole-3 | 495.3 | 5.15 | 3 | 6 | 1 (LogP > 5) | High | No |

| Isoxazole-4 | 520.1 | 4.88 | 4 | 7 | 1 (MW > 500) | Low | No |

This table is generated for illustrative purposes based on typical findings in the literature. ukaazpublications.comfrontiersin.org

ADME Profile Prediction

Beyond simple physicochemical rules, computational models can predict specific pharmacokinetic behaviors:

Absorption : Gastrointestinal (GI) absorption is a critical parameter for orally administered drugs. Many synthesized isoxazole derivatives have been predicted to have high GI absorption. frontiersin.org

Distribution : The ability of a compound to cross the blood-brain barrier (BBB) is another important prediction. While undesirable for peripherally acting drugs, it is essential for those targeting the central nervous system. In silico studies have identified certain isoxazole analogues that are predicted to be BBB permeant. frontiersin.org

Metabolism : Predictions can also be made about a compound's interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family. For example, some isoxazole derivatives were predicted to be inhibitors of specific CYP subtypes like CYP2C9 and CYP2C19, which is important information for assessing potential drug-drug interactions. frontiersin.org

Toxicity : Preliminary toxicity risks, such as potential for AMES toxicity (mutagenicity) or hepatotoxicity, can also be assessed using in silico methods. researchgate.netmdpi.com

These in silico ADME and drug-likeness predictions serve as a crucial filter, allowing researchers to prioritize isoxazole analogues with the most promising pharmacokinetic profiles for further synthesis and experimental testing. researchgate.netmdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand, such as an isoxazole derivative) when bound to a second molecule (a receptor, typically a protein target). acs.org This method is instrumental in understanding the structural basis of a compound's biological activity, rationalizing structure-activity relationships (SAR), and guiding the design of more potent and selective inhibitors. researchgate.netdundee.ac.uk

The docking process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.govacs.org A lower binding energy (more negative score) generally indicates a more stable and favorable interaction. researchgate.net

Molecular docking studies have been extensively applied to isoxazole analogues to explore their interactions with a wide range of biological targets, including:

Cyclooxygenase (COX) Enzymes : To investigate their anti-inflammatory potential, isoxazole derivatives have been docked into the active sites of COX-1 and COX-2. researchgate.netnih.gov These studies have revealed key interactions, such as hydrogen bonds with critical residues like ARG120 and TYR355, that contribute to inhibitory activity. researchgate.netnih.gov The binding orientations can also explain the selectivity of certain compounds for COX-2 over COX-1. frontiersin.org

Bacterial Proteins : In the search for new antibacterial agents, isoxazole compounds have been docked against essential bacterial enzymes like DNA ligase and topoisomerase. researchgate.net The results help identify compounds that may effectively inhibit bacterial growth by disrupting these vital processes. researchgate.net

Carbonic Anhydrase (CA) : Docking studies have been used to understand how isoxazole derivatives inhibit carbonic anhydrase, an enzyme implicated in several diseases. acs.org These simulations show interactions with key active site residues like His94 and Thr199, providing a rationale for the observed inhibitory profiles. acs.org

Nuclear Receptors : The interaction of isoxazole ligands with nuclear receptors, such as the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), has been explored to develop allosteric modulators for autoimmune diseases. dundee.ac.ukacs.org Crystal structures of these protein-ligand complexes have confirmed the binding modes predicted by docking, showing crucial hydrogen bonds between the ligand and the protein backbone. acs.org

Key Protein-Ligand Interactions

The stability of the protein-ligand complex is determined by various non-covalent interactions. Docking studies help visualize these interactions, which commonly include:

Hydrogen Bonds : Essential for anchoring the ligand in the correct orientation within the binding pocket. researchgate.netbibliotekanauki.pl

Hydrophobic Interactions : Often involve the interaction of nonpolar parts of the ligand with hydrophobic residues in the protein. acs.org

Pi-Pi Stacking : Aromatic rings on the isoxazole scaffold or its substituents can interact with aromatic residues like phenylalanine or tyrosine in the protein.

The insights gained from molecular docking and protein-ligand interaction studies are invaluable for medicinal chemistry, enabling a structure-based approach to drug design where novel isoxazole analogues can be rationally designed to optimize interactions with their biological target. connectjournals.com

Pharmacological and Biological Research of Isoxazole Derivatives with Relevance to 3 Chloromethyl 5 Isopropylisoxazole

Mechanisms of Action of Isoxazole-Based Bioactive Agents

Isoxazole (B147169) derivatives exert their biological effects through diverse and specific molecular interactions, including inhibiting crucial enzymes, modulating cellular receptors, interfering with signaling cascades, and activating programmed cell death.

A primary mechanism by which isoxazole-containing compounds exhibit therapeutic effects is through the inhibition of specific enzymes involved in disease pathology.

Cyclooxygenase-2 (COX-2) Inhibition : Many isoxazole derivatives have been developed as selective COX-2 inhibitors. nih.govgoogle.commdpi.com The COX-2 enzyme is a key mediator of inflammation and pain. nih.gov The selectivity for COX-2 over the COX-1 isoform is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects. nih.govgoogle.com The mechanism of inhibition often involves the isoxazole scaffold fitting into the active site of the COX-2 enzyme, with specific substitutions on the ring enhancing binding affinity and selectivity. nih.govnih.gov For example, diarylisoxazoles, where two aryl groups are attached to the isoxazole ring, are a common structural class for COX-2 inhibitors like Valdecoxib. mdpi.com Studies on various isoxazole derivatives have identified compounds with high selectivity indices, indicating a strong preference for inhibiting COX-2. nih.govrsc.org

Cytochrome P450 17A1 (CYP17A1) Inhibition : CYP17A1 is a critical enzyme in the biosynthesis of androgens and is a key target in the treatment of prostate cancer. nih.govwikipedia.orgmdpi.com Certain steroidal derivatives incorporating an isoxazole ring have been shown to inhibit CYP17A1's dual functions: 17α-hydroxylase and 17,20-lyase activities. nih.govwikipedia.org By blocking these enzymatic steps, these compounds effectively halt the production of androgens that fuel the growth of prostate cancer cells. nih.govresearchgate.net Research has demonstrated that some isoxazole-containing steroids can achieve potent, non-competitive inhibition of human microsomal CYP17A1. nih.govresearchgate.net The inhibitory effect can be modulated by the substituents on the isoxazole ring. nih.govresearchgate.net

Secretory Phospholipase A2 (sPLA2) Inhibition : The sPLA2 enzymes are implicated in inflammatory processes through their role in hydrolyzing phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory mediators. patsnap.com Consequently, inhibitors of sPLA2 are sought after as anti-inflammatory agents. patsnap.comnih.govnih.gov Indole-containing isoxazole derivatives have been synthesized and evaluated as sPLA2 inhibitors. nih.govnih.gov The mechanism involves the inhibitor binding to the active site of the sPLA2 enzyme, preventing its interaction with phospholipid substrates. patsnap.comscbt.com Certain compounds have demonstrated significant sPLA2 inhibition both in vitro and in vivo. nih.govnih.gov

Isoxazole derivatives can also function by binding to and modulating the activity of cellular receptors, acting as either agonists or antagonists.

Androgen Receptor (AR) Modulation : The androgen receptor is a crucial driver in the development and progression of prostate cancer. nih.govnih.gov Isoxazole-based compounds have been developed as AR antagonists. nih.govnih.gov These molecules function by preventing the binding of androgens to the AR, thereby inhibiting its transcriptional activity and downstream signaling that promotes cancer cell growth. nih.govnih.gov For instance, the compound 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) was identified as a novel small molecule that inhibits AR transcriptional activity and reduces AR protein levels in prostate cancer cells. nih.gov Similarly, certain steroidal isoxazoles have been found to diminish AR-stimulated transcriptional activity in a dose-dependent manner. nih.gov

Dopamine (B1211576) D4 Receptor Modulation : The dopamine D4 receptor is a target for antipsychotic drugs due to its role in neurological disorders. psu.eduelifesciences.org Isoxazolylpiperazine and related derivatives have been synthesized and shown to act as potent and selective antagonists for the dopamine D4 receptor. psu.eduscholarsresearchlibrary.com These compounds exhibit high binding affinity for D4 receptors over other dopamine receptor subtypes like D2 and D3, which is a desirable characteristic for developing antipsychotics with fewer side effects. psu.edumorressier.com The specific structure, including the link between the isoxazole and piperazine (B1678402) rings, is crucial for this selectivity. psu.edu

Beyond direct enzyme or receptor interaction, isoxazole compounds can disrupt essential cellular signaling and metabolic pathways.

Pyrimidine (B1678525) Synthesis Interference : A well-established mechanism for an isoxazole derivative is the inhibition of de novo pyrimidine synthesis by Leflunomide. nih.govpatsnap.comnih.govresearchgate.net Leflunomide is rapidly converted in the body to its active metabolite, A77 1726 (teriflunomide). patsnap.com This metabolite reversibly inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the pyrimidine synthesis pathway. nih.govpatsnap.comresearchgate.net Activated lymphocytes, which are key in autoimmune diseases like rheumatoid arthritis, require a significant increase in pyrimidines for proliferation. nih.govresearchgate.net By inhibiting DHODH, A77 1726 depletes the pyrimidine pool necessary for DNA and RNA synthesis, thus halting lymphocyte proliferation and inducing cell cycle arrest at the G1 phase. patsnap.comnih.gov

MAP Kinase Pathway Interference : The mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Abnormal activity in these pathways is linked to inflammatory diseases and cancer. mdpi.com Several isoxazole derivatives have been identified as inhibitors of p38 MAP kinase, a key component in the inflammatory response. mdpi.comacs.orgmdpi.com By inhibiting p38 MAPK, these compounds can suppress the production of pro-inflammatory cytokines. mdpi.com Some isoxazole-based compounds have also been shown to regulate MAPK and AKT/FOXO3a signaling pathways, leading to cell cycle arrest in cancer cells. nih.gov

Inducing apoptosis, or programmed cell death, in cancer cells is a key strategy for anticancer therapies. nih.govresearchgate.net Numerous isoxazole derivatives have demonstrated the ability to trigger this process. researchgate.netnih.govingentaconnect.com These compounds can activate apoptotic pathways in various cancer cell lines, including leukemia and glioma cells. researchgate.netnih.gov The mechanisms often involve the activation of caspases, which are key executioner enzymes in the apoptotic cascade. mdpi.comresearchgate.net For example, studies have shown that certain isoxazole derivatives induce both early and late apoptosis and can activate caspases 3, 7, 8, and 9. mdpi.comresearchgate.netnih.gov This pro-apoptotic activity makes the isoxazole scaffold a promising foundation for the development of new anticancer agents. nih.govresearchgate.netespublisher.com

Therapeutic Potential and Spectrum of Biological Activities

The diverse mechanisms of action translate into a broad range of potential therapeutic applications for isoxazole derivatives, with anti-inflammatory and analgesic effects being among the most extensively studied.

The ability of isoxazole derivatives to inhibit key inflammatory mediators like COX-2 and sPLA2 underpins their significant anti-inflammatory and analgesic properties. rsc.orgscholarsresearchlibrary.comiglobaljournal.comdu.ac.bd Numerous studies have synthesized and evaluated novel isoxazole compounds, demonstrating their effectiveness in preclinical models of inflammation and pain.

In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to assess anti-inflammatory activity. scholarsresearchlibrary.com In these models, various isoxazole derivatives have shown a significant reduction in paw edema, with efficacy often comparable to or exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. iglobaljournal.comnih.gov Similarly, analgesic activity is frequently evaluated using methods like the acetic acid-induced writhing test and the hot plate test in mice. du.ac.bd Synthesized isoxazole carboxamide derivatives have displayed notable analgesic effects in these assays. du.ac.bd The findings from this extensive body of research highlight the isoxazole nucleus as a privileged scaffold for designing potent anti-inflammatory and analgesic agents. rsc.orgnih.gov

Table 1: Selected Isoxazole Derivatives and their Anti-inflammatory/Analgesic Activity

| Compound Type | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Indole-linked isoxazoles | Carrageenan-induced paw edema | Compound showed 77.42% reduction in paw edema after 4 hours. | rsc.org |

| Substituted isoxazoles | Carrageenan-induced paw edema | Derivatives showed significant anti-inflammatory effect compared to standard Diclofenac. | iglobaljournal.com |

| Isoxazole carboxamides | Acetic acid-induced writhing & hot plate test | A derivative with a methoxy (B1213986) group showed high analgesic activity compared to tramadol. | |

| 3-phenyl-5-furan isoxazoles | Anti-inflammatory evaluation | Compounds demonstrated anti-inflammatory properties. | rsc.org |

| Isoxazole derivatives (TPI series) | Carrageenan-induced paw edema | Compounds TPI-7 and TPI-13 were the most active, attributed to a para-methoxy group. | scholarsresearchlibrary.com |

Anticancer and Antitumor Properties (e.g., Prostate Cancer, Cell Proliferation Inhibition)

Isoxazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including promising anticancer and antitumor properties. researchgate.netnih.gov Research has demonstrated that these compounds can exert their effects through various mechanisms, such as inducing apoptosis, inhibiting aromatase, disrupting tubulin aggregation, and inhibiting topoisomerase. nih.gov Their versatility makes them attractive candidates for the development of novel cancer therapies. nih.gov

Studies have shown that isoxazole-containing compounds can inhibit cell proliferation in various cancer cell lines. nih.gov For instance, certain isoxazole derivatives have demonstrated potent cytotoxic activity against DU145 prostate cancer cell lines. grantome.com Nilutamide-isoxazole hybrids have also shown significant in vitro growth inhibition activity against prostate cancer cells, with some compounds being more active than the standard drug 5-Fluoro Uracil. nih.govrsc.org The mechanism behind this often involves the induction of apoptosis, a form of programmed cell death, in tumor cells. researchgate.netnih.gov For example, some synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated the ability to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov

Furthermore, isoxazole derivatives have been investigated for their ability to target specific proteins involved in cancer progression. researchgate.net Some have been characterized as androgen receptor antagonists and inhibitors of enzymes like CYP17A1, which are crucial in the androgen signaling pathway that drives prostate cancer. researchgate.net Specifically, certain 3β-hydroxy-5-ene steroids containing an isoxazole fragment have been shown to diminish the transcriptional activity of the androgen receptor and display antiproliferative activity in prostate cancer cell lines like LNCaP and LAPC-4. researchgate.net The epidermal growth factor receptor (EGFR), often expressed in DU-145 cancer cells, has also been a target for isoxazole hybrids, with some compounds showing remarkable inhibitory potential against this tyrosine kinase. nih.gov

The following table summarizes the anticancer and antitumor activities of selected isoxazole derivatives:

| Derivative Type | Cancer Cell Line | Observed Effect | Mechanism of Action |

| Isoxazole Chalcone (B49325) Derivatives | DU145 (Prostate) | Potent cytotoxic activity | Not specified |

| Nilutamide-Isoxazole Hybrids | DU-145 (Prostate), PC3 (Prostate) | In vitro growth inhibition, higher activity than 5-Fluoro Uracil | EGFR inhibition |

| 3,4-Isoxazolediamide Derivatives | K562 (Erythroleukemia) | Antiproliferative and pro-apoptotic activities | Induction of apoptosis |

| 3β-hydroxy-5-ene steroids with isoxazole | LNCaP (Prostate), LAPC-4 (Prostate) | Antiproliferative activity, suppressed androgen receptor signaling | Androgen receptor antagonism, CYP17A1 inhibition |

Antimicrobial and Antiviral Applications

The isoxazole scaffold is a key component in a variety of compounds exhibiting significant antimicrobial and antiviral activities. ijpca.orgmdpi.com These derivatives have been shown to be effective against a broad range of microorganisms, including bacteria and fungi. mdpi.com The incorporation of the isoxazole ring into molecular structures can enhance their ability to interact with biological systems, leading to potent antimicrobial effects. mdpi.com

In the realm of antibacterial research, isoxazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, certain 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives have been investigated for their in vitro activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. mdpi.com The substitution of different groups on the isoxazole ring plays a crucial role in determining the spectrum and potency of their antibacterial action.

Antifungal properties are also a hallmark of many isoxazole derivatives. mdpi.com Compounds have been screened against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives showing promising activity. The structural features of the isoxazole ring and its substituents are critical for their antifungal efficacy. mdpi.com

In addition to antimicrobial properties, isoxazole derivatives have been explored for their antiviral potential. Research has indicated that certain isoxazole-containing compounds can exhibit activity against various viruses. For instance, some derivatives have been evaluated for their effects against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with some showing better in vivo antiviral activities than the commercial agent Ningnanmycin.

The table below provides examples of the antimicrobial and antiviral applications of isoxazole derivatives:

| Derivative Type | Target Organism/Virus | Observed Effect |

| Thiophene-substituted Isoxazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial activity |

| Isoxazole-amide derivatives with acylhydrazone | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | In vivo antiviral activity |

| Various Isoxazole Derivatives | Candida albicans, Aspergillus niger | Antifungal activity |

Immunosuppressive Activities

Isoxazole derivatives have been identified as regulators of immune functions, with many exhibiting immunosuppressive properties. These compounds can modulate immune responses, making them potential candidates for treating autoimmune diseases and preventing transplant rejection. The well-known antirheumatic drug Leflunomide is a prime example of an isoxazole derivative with potent immunosuppressive and anti-inflammatory effects.

Research has shown that various isoxazole derivatives can suppress both humoral and cellular immune responses. For instance, certain derivatives of isoxazole[4,5-d]pyrimidine have been found to inhibit the humoral immune response to sheep erythrocytes in vivo. Similarly, N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated immunosuppressive activity in both mouse and human experimental models.

The mechanisms underlying the immunosuppressive actions of isoxazole derivatives can vary. Some compounds may interfere with cellular processes essential for immune cell proliferation. For example, a study on a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that they inhibited the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). One particular compound, MM3, was shown to elicit strong increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells, suggesting that a proapoptotic action may contribute to its immunosuppressive effect.

The following table highlights the immunosuppressive activities of certain isoxazole derivatives:

| Derivative Type | Experimental Model | Observed Effect | Potential Mechanism |

| Leflunomide | Various | Immunosuppression, anti-inflammatory | Interference with pyrimidine synthesis |

| Isoxazole[4,5-d]pyrimidine derivatives | In vivo (mice) | Inhibition of humoral immune response | Not specified |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | In vitro (human PBMCs), Jurkat cells | Inhibition of PBMC proliferation, induction of apoptosis-related proteins | Proapoptotic action |

Other Pharmacological Applications (e.g., Anticonvulsant, Antidepressant, Antiplatelet, Insecticidal)

The versatility of the isoxazole ring extends to a wide array of other pharmacological applications, demonstrating its importance as a privileged scaffold in medicinal chemistry. mdpi.com

Anticonvulsant Activity: Certain isoxazole derivatives have been investigated for their potential as anticonvulsant agents. mdpi.com The structural similarity of some isoxazoles to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, suggests their potential to modulate neurotransmission and, consequently, seizure activity.

Antidepressant and Anxiolytic Activities: The isoxazole nucleus is present in compounds that have been explored for their antidepressant and anxiolytic effects. These compounds often target receptors and transporters in the central nervous system involved in mood regulation.

Antiplatelet Activity: Some isoxazole derivatives have been shown to possess antithrombotic properties, indicating their potential as antiplatelet agents.

Insecticidal Activity: Beyond human medicine, isoxazole derivatives have found applications in agriculture as insecticides. researchgate.net Their ability to interfere with biological processes in insects makes them effective pest control agents.

The diverse pharmacological profile of isoxazole derivatives is summarized in the table below:

| Pharmacological Application | Example of Activity |

| Anticonvulsant | Modulation of AMPA receptor activity |

| Antidepressant | Interaction with CNS targets |

| Antiplatelet | Antithrombotic effects |

| Insecticidal | Pest control in agriculture |

Structure-Activity Relationship (SAR) Studies of 3-(Chloromethyl)-5-isopropylisoxazole Analogues

Impact of Substituents on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For isoxazole derivatives, the nature and position of substituents on the isoxazole ring play a vital role in determining their pharmacological properties and selectivity.

The biological activity of isoxazole analogues can be significantly altered by modifying the substituents at various positions of the isoxazole ring. For instance, in the context of anticancer activity, SAR studies on isoxazole chalcone derivatives revealed that the presence of electron-donating groups, such as methoxy substituents, on the benzene (B151609) ring enhanced their efficacy against prostate cancer cell lines. grantome.com Conversely, for antimicrobial applications, the incorporation of electron-withdrawing groups like trifluoromethyl and chloro groups has been shown to increase the activity of certain isoxazole derivatives.

In the development of allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), SAR studies of trisubstituted isoxazoles highlighted the importance of specific linkers and heterocycles at the C-4 and C-5 positions of the isoxazole core, respectively. nih.gov These studies demonstrated a clear correlation between the potency and the lipophilicity and flexibility of the linker at the C-4 position. nih.gov

The selectivity of isoxazole derivatives for their biological targets is also heavily influenced by their substitution patterns. By systematically modifying the substituents, it is possible to fine-tune the interaction of the molecule with its target, leading to improved selectivity and a better therapeutic index.

Importance of the Chloromethyl Moiety for Bioactivity

The chloromethyl group (-CH2Cl) at the 3-position of the isoxazole ring, as seen in this compound, is a key structural feature that can significantly influence the compound's reactivity and biological activity. While direct SAR studies on this compound are not extensively detailed in the provided context, the role of a chloromethyl moiety can be inferred from general chemical principles and studies on related compounds.